molecular formula C15H17ClN2O B241652 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No. B241652
M. Wt: 276.76 g/mol
InChI Key: JZZXNEUUJCVTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinolines and oxazines, which are known for their biological activities such as antimicrobial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microbial and cancer cells. This compound may also interfere with the viral replication cycle by targeting specific viral proteins or enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, this compound has been found to inhibit the production of certain enzymes and proteins that are essential for microbial growth and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and antiviral properties, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in drug discovery. Furthermore, investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to determine its safety and efficacy in vivo. Finally, the potential use of this compound as a lead compound for the development of novel drugs with improved biological activities should be explored.

Synthesis Methods

The synthesis of 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves the reaction of 2-chloro-3-formylquinoline with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.

Scientific Research Applications

3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound has been found to possess antitumor activity against various cancer cell lines. Furthermore, it has been investigated for its potential antiviral activity against several viruses, including HIV.

properties

Product Name

3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

3-butyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

InChI

InChI=1S/C15H17ClN2O/c1-2-3-7-18-9-11-8-13(16)12-5-4-6-17-14(12)15(11)19-10-18/h4-6,8H,2-3,7,9-10H2,1H3

InChI Key

JZZXNEUUJCVTTA-UHFFFAOYSA-N

SMILES

CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl

Canonical SMILES

CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.